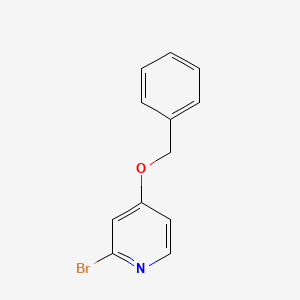

4-(Benzyloxy)-2-bromopyridine

描述

4-(Benzyloxy)-2-bromopyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a benzyloxy group at the 4-position and a bromine atom at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

作用机制

Target of Action

4-(Benzyloxy)-2-bromopyridine is a chemical compound that is structurally similar to Monobenzone . Monobenzone, also known as 4-(Benzyloxy)phenol, is a compound used medically for depigmentation . The primary target of Monobenzone is melanin-producing cells, known as melanocytes .

Mode of Action

Monobenzone, and by extension this compound, exerts its effects by increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .

Biochemical Pathways

It is proposed that it influences the melanin synthesis pathway, leading to a decrease in melanin production . This results in a depigmentation effect, which is particularly useful in the treatment of conditions like vitiligo .

Pharmacokinetics

This suggests that the compound may have poor oral bioavailability and may be more effective when administered via other routes .

Result of Action

The primary result of the action of this compound is the depigmentation of the skin. This is due to the increased excretion of melanin from melanocytes and the potential destruction of these cells . This can lead to a permanent loss of skin color, which can be beneficial in the treatment of conditions like vitiligo .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. While specific studies on this compound are lacking, it is known that factors such as pH, temperature, and the presence of other chemicals can influence the activity and stability of many compounds

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-bromopyridine typically involves the bromination of 4-(Benzyloxy)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, selectively brominating the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

化学反应分析

Types of Reactions: 4-(Benzyloxy)-2-bromopyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate.

Reduction: The pyridine ring can be reduced to a piperidine derivative using hydrogenation techniques.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) with a base such as sodium hydride (NaH).

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Benzaldehyde derivatives.

Reduction: Piperidine derivatives.

科学研究应用

4-(Benzyloxy)-2-bromopyridine is utilized in various scientific research fields:

Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

Biology: In the development of bioactive molecules for pharmaceutical research.

Medicine: As an intermediate in the synthesis of potential therapeutic agents.

Industry: In the production of specialty chemicals and materials.

相似化合物的比较

- 4-(Benzyloxy)-2-hydroxybenzaldehyde

- 4-(Benzyloxy)benzyl chloride

- 4-(Benzyloxy)phenol

Comparison: 4-(Benzyloxy)-2-bromopyridine is unique due to the presence of both a benzyloxy group and a bromine atom on a pyridine ring. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs, which may lack either the bromine atom or the pyridine ring .

生物活性

4-(Benzyloxy)-2-bromopyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies, including its synthesis, mechanisms of action, and applications in drug discovery.

This compound is characterized by its unique molecular structure, which includes a bromine atom and a benzyloxy group attached to a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 236.11 g/mol. The presence of the benzyloxy group enhances lipophilicity, which is crucial for biological activity.

Antimycobacterial Activity

Recent studies have highlighted the potential of this compound derivatives in combating Mycobacterium tuberculosis. A series of compounds, including those derived from this compound, were synthesized and evaluated for their ability to inhibit the growth of drug-susceptible and drug-resistant strains of M. tuberculosis. Some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, indicating promising antimycobacterial properties .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. For instance, studies have shown that compounds containing the benzyloxy moiety can form hydrogen bonds with active site residues in target enzymes, enhancing their inhibitory effects . The binding affinity and selectivity for targets such as monoamine oxidase (MAO) isoforms have also been investigated, revealing that certain derivatives act as effective inhibitors .

Selectivity and Toxicity

In vitro studies assessing the selectivity of these compounds demonstrated that they exhibit low cytotoxicity towards normal cell lines (e.g., Vero and HepG2 cells), suggesting a favorable therapeutic index. This selectivity is crucial for developing safe therapeutic agents .

Study 1: Synthesis and Evaluation

A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, where some compounds displayed significant activity against M. tuberculosis with MIC values similar to established treatments. The study emphasized structure-activity relationships (SAR) that guide further optimization for enhanced efficacy .

Study 2: Inhibition Studies

Another investigation focused on the inhibition of human monoamine oxidase B (hMAO-B) by benzyloxy-substituted compounds. The findings indicated that specific derivatives had high selectivity indices and binding affinities (Ki values around 0.030 μM), demonstrating their potential as therapeutic agents for neurological disorders .

Data Tables

| Compound Name | Biological Activity | MIC (μg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | Antimycobacterial | 0.5 | >100 |

| N-(4-(benzyloxy)benzyl)-4-aminoquinoline | Antimycobacterial | 0.25 | >80 |

| Benzyloxy chalcone derivatives | MAO-B inhibition | N/A | 287.600 |

属性

IUPAC Name |

2-bromo-4-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHZRTHVNQCIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。